molecular formula C9H5FN2O2 B13703148 2-Fluoro-5-nitroquinoline

2-Fluoro-5-nitroquinoline

Cat. No.: B13703148
M. Wt: 192.15 g/mol
InChI Key: XLAOWUAWZSOVKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-nitroquinoline typically involves the nitration of a fluorinated quinoline precursor. One common method is the nitration of 2-fluoroquinoline using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . Another approach involves the cyclization of appropriate precursors in the presence of fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous-flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Major Products Formed

    Nucleophilic Substitution: Substituted quinolines with various functional groups replacing the fluorine atom.

    Reduction: 2-Fluoro-5-aminoquinoline.

    Oxidation: Quinoline N-oxides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-nitroquinoline is unique due to the synergistic effects of the fluorine and nitro groups, which enhance its reactivity and biological activity. This combination makes it a valuable compound for the development of new drugs, materials, and industrial chemicals .

Properties

Molecular Formula

C9H5FN2O2

Molecular Weight

192.15 g/mol

IUPAC Name

2-fluoro-5-nitroquinoline

InChI

InChI=1S/C9H5FN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H

InChI Key

XLAOWUAWZSOVKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)F)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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